molecular formula C24H27N5O2 B2827321 N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251610-54-4

N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide

Cat. No.: B2827321
CAS No.: 1251610-54-4
M. Wt: 417.513
InChI Key: SWNIRMGAPMFESC-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted with:

  • 7-Methyl group: Enhances lipophilicity and metabolic stability.
  • N-(3-aminophenyl)acetamide side chain: Facilitates π-stacking and solubility modulation.

The 1,8-naphthyridine scaffold is widely explored in medicinal chemistry, particularly for anti-mycobacterial and kinase inhibitory applications .

Properties

IUPAC Name

N-[3-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-15-10-11-20-22(28-19-9-6-8-18(13-19)27-17(3)30)21(14-25-23(20)26-15)24(31)29-12-5-4-7-16(29)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNIRMGAPMFESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)NC(=O)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the oxadiazole ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences
Compound Name / ID Core Structure Position 3 Substituent Position 7 Substituent Acetamide Side Chain
Target Compound 1,8-Naphthyridine 2-Methylpiperidine-1-carbonyl Methyl N-(3-aminophenyl)acetamide
ANA 9 1,8-Naphthyridine-3-carbonitrile Piperazine-linked cyanogroup - N-(3,4-difluorophenyl)acetamide
2c 1,8-Naphthyridin-4(1H)-one Morpholinomethyl Methyl Phenyl
2e 1,8-Naphthyridin-4(1H)-one Sulfonamide-linked benzyl Methyl -

Key Observations :

  • Target vs. ANA 9: The target’s 2-methylpiperidine-1-carbonyl group (Position 3) may confer better membrane permeability than ANA 9’s piperazine-cyanogroup, which could enhance polar interactions but reduce bioavailability .
  • Target vs. 2c/2e : The acetamide side chain in the target enables hydrogen bonding, unlike 2c (phenyl) or 2e (sulfonamide), which prioritize steric bulk or solubility, respectively .

Key Observations :

  • The target’s synthesis likely shares steps with ANA 9 (e.g., DMF heating), but the use of 2-methylpiperidine-1-carbonyl may require additional purification .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physical Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) $ ^1H $ NMR Features (δ, ppm)
Target N/A Expected: ~1670 (C=O), ~3200 (NH) Anticipated: 8.6–8.9 (naphthyridine H)
ANA 9 209–210 1679 (C=O), 2220 (CN) 10.05 (s, NH), 8.99–8.90 (naphthyridine H)
2c 198–200 1680 (C=O), 2820 (CH) 7.2–7.5 (phenyl H), 3.6 (morpholine H)

Key Observations :

  • The target’s IR and NMR profiles would align with its acetamide and naphthyridine moieties but lack the cyano stretch (~2220 cm⁻¹) seen in ANA 9 .
  • Morpholine protons in 2c (δ ~3.6) contrast with the target’s 2-methylpiperidine signals (~1.2–2.5 for CH3 and piperidine H) .

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